molecular formula C10H11NO2 B1624741 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one CAS No. 22246-81-7

7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Cat. No.: B1624741
CAS No.: 22246-81-7
M. Wt: 177.2 g/mol
InChI Key: HUOLEFRDUFKJJX-UHFFFAOYSA-N
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Description

7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a heterocyclic compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound, characterized by its benzazepine core, exhibits a range of biological activities and is a key intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one typically involves the cyclization of appropriate precursors. One common method includes the intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-butyllithium as a key reaction step . Another approach involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzazepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce tetrahydro derivatives .

Scientific Research Applications

7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is unique due to its specific hydroxylation pattern and the versatility it offers in synthetic modifications. This makes it a valuable intermediate in the synthesis of various pharmacologically active compounds.

Properties

IUPAC Name

7-hydroxy-2,3,4,5-tetrahydro-2-benzazepin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-8-3-4-9-7(6-8)2-1-5-11-10(9)13/h3-4,6,12H,1-2,5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOLEFRDUFKJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443961
Record name 7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-81-7
Record name 7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-hydroxy-1-tetralone (6.5 g) in methanesulfonic acid (140 ml) was added sodium azide (3.4 g) under cooling with ice and the mixture was stirred for 30 minutes at 0° C. and for 15 hours at room temperature. The reaction mixture was poured into ice-water and thereto was added potassium carbonate to alkalify and was extracted with methylene chloride. The organic layer was washed with water, a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium chloride successively, dried over anhydrous magnesium sulfate and was concentrated to give the title compound having the following physical data as a crude product. The crude product was used in the next reaction without further purification.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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